Thiophene, 2-ethylthio Thiophene, 2-ethylthio
Brand Name: Vulcanchem
CAS No.: 6911-35-9
VCID: VC18639728
InChI: InChI=1S/C6H8S2/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C6H8S2
Molecular Weight: 144.3 g/mol

Thiophene, 2-ethylthio

CAS No.: 6911-35-9

Cat. No.: VC18639728

Molecular Formula: C6H8S2

Molecular Weight: 144.3 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 2-ethylthio - 6911-35-9

Specification

CAS No. 6911-35-9
Molecular Formula C6H8S2
Molecular Weight 144.3 g/mol
IUPAC Name 2-ethylsulfanylthiophene
Standard InChI InChI=1S/C6H8S2/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3
Standard InChI Key XLEZAQDRMZZJTO-UHFFFAOYSA-N
Canonical SMILES CCSC1=CC=CS1

Introduction

Chromatographic Properties and Retention Indices

Gas chromatographic analysis of thiophene, 2-ethylthio, has been extensively documented using non-polar columns under both isothermal and temperature-programmed conditions. The following sections detail its retention indices (RIs) and methodological parameters.

Kovats’ Retention Indices Under Isothermal Conditions

Kovats’ retention indices (RIs) quantify a compound’s elution behavior relative to n-alkanes under isothermal GC conditions. For thiophene, 2-ethylthio, RIs were measured using a capillary column coated with OV-101, a non-polar methyl silicone stationary phase. Table 1 summarizes the RIs at three temperatures :

Table 1: Kovats’ Retention Indices for Thiophene, 2-Ethylthio (OV-101 Column, Isothermal)

Column TypeActive PhaseTemperature (°C)Retention Index (I)
CapillaryOV-1011301106
CapillaryOV-1011401110
CapillaryOV-1011501115

The data reveals a positive correlation between temperature and RI, with a 10°C increase elevating the RI by approximately 4–5 units. This trend aligns with the reduced interaction time between the analyte and stationary phase at higher temperatures, slightly increasing relative retention . The consistency across measurements (e.g., 1106 at 130°C to 1115 at 150°C) underscores the reproducibility of OV-101 columns for analyzing sulfur-containing heterocycles .

Van Den Dool and Kratz Retention Indices Under Temperature-Programmed Conditions

Van Den Dool and Kratz RIs, which account for temperature gradients, were also determined using OV-101 columns. Table 2 compiles these indices under varying heating rates and starting temperatures :

Table 2: Van Den Dool and Kratz Retention Indices (OV-101 Column, Temperature Ramp)

Column TypeActive PhaseHeating Rate (°C/min)Start Temperature (°C)Retention Index (I)
CapillaryOV-1014501106
CapillaryOV-1014801091
CapillaryOV-1012801092
CapillaryOV-1014801096

Notably, lower starting temperatures (50°C vs. 80°C) yielded higher RIs (1106 vs. 1091–1096), likely due to prolonged interaction with the stationary phase during slower elution. Heating rates exerted minimal influence, as a 2°C/min ramp produced an RI of 1092, compared to 1096 at 4°C/min . These findings suggest that temperature programming parameters can be optimized to resolve thiophene, 2-ethylthio, from co-eluting compounds in complex matrices.

Methodological Considerations in Gas Chromatography

The chromatographic data for thiophene, 2-ethylthio, were acquired using 50-meter capillary columns with an internal diameter of 0.32 mm and a phase thickness of 0.5 μm. Helium served as the carrier gas, ensuring efficient solute transport and sharp peak shapes . OV-101, a dimethyl polysiloxane phase, was selected for its thermal stability and compatibility with sulfur-containing analytes, which often exhibit strong interactions with polar phases.

Comparative Analysis with Related Thiophene Derivatives

While structural analogs like 2-ethylthiophene (CAS 872-55-9) share a similar backbone, the presence of a second sulfur atom in thiophene, 2-ethylthio, significantly alters its physicochemical properties. For instance, the ethylthio group increases molecular weight by 32 g/mol compared to 2-ethylthiophene (C6H8S\text{C}_6\text{H}_8\text{S}), reducing volatility and elevating boiling points . This difference is reflected in their chromatographic behaviors, with 2-ethylthio derivatives exhibiting higher RIs under identical conditions .

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